

An In-depth Technical Guide to the Synthesis and Purification of 3-Nitrooxypropanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for **3-Nitrooxypropanol** (3-NOP), a molecule of significant interest for its role as a methane mitigant in ruminants and its potential applications in drug development.[1][2][3] This document details various synthetic pathways, purification protocols, and analytical techniques for the characterization of 3-NOP.

Introduction to 3-Nitrooxypropanol (3-NOP)

3-Nitrooxypropanol (HOCH₂CH₂CH₂ONO₂) is the mononitrate ester of 1,3-propanediol.[4] It is a colorless liquid with a molecular weight of 121.09 g/mol .[4] The primary application of 3-NOP is as a feed additive for ruminants, where it effectively reduces methane emissions by inhibiting the enzyme methyl-coenzyme M reductase (MCR) in methanogenic archaea.[4][5][6] DSM has commercialized 3-NOP under the brand name Bovaer®.[4]

Synthesis of 3-Nitrooxypropanol

The synthesis of 3-NOP can be achieved through several routes, primarily involving the nitration of a 3-carbon backbone. The choice of starting material and nitrating agent influences the reaction conditions, yield, and scalability of the process.

A common and direct method for 3-NOP synthesis involves the mononitration of 1,3-propanediol.



- Using Nitric Acid and Acetic Anhydride: This method, a variation of the acetyl nitrate
 approach, provides a pathway to 3-NOP.[1] In a typical procedure, 1,3-propanediol is
 dissolved in ethyl acetate and treated with a mixture of 65% nitric acid, acetic anhydride, and
 glacial acetic acid at 0 °C. The reaction is then allowed to proceed at room temperature.[1]
- Industrial-Scale Synthesis using Nitric Acid: A patented process suitable for larger-scale production involves the direct nitration of 1,3-propanediol with nitric acid at elevated temperatures (60-100 °C) in the presence of urea (to scavenge nitrous acid). The reaction is then quenched by pouring it into cold water.[7]

An alternative approach involves the nucleophilic substitution of a halide with a nitrate group, often using silver nitrate. This method is common in laboratory-scale syntheses.

- From 3-Bromopropanol: 3-Bromopropanol is reacted with silver nitrate in acetonitrile at room temperature. The silver bromide precipitate is removed by filtration, and the product is isolated from the filtrate.[1]
- From 3-lodopropanol: Similar to the bromo-analog, 3-iodopropanol can be converted to 3-NOP by reacting it with silver nitrate in acetonitrile. This method has been reported to yield high purity product after purification.[1]
- From 3-Chloropropanol: The reaction of 3-chloropropanol with silver nitrate in acetonitrile, protected from light, also yields 3-NOP.[1]

Purification of 3-Nitrooxypropanol

Purification of the crude 3-NOP product is crucial to remove unreacted starting materials, byproducts (such as dinitrated propanediol), and residual reagents.

Following synthesis, especially in methods involving silver nitrate, an initial workup involving extraction and washing is common. The reaction mixture is typically filtered to remove silver salts, and the filtrate is then extracted with an organic solvent like diethyl ether. The organic layer is subsequently washed with brine to remove water-soluble impurities.[1]

For laboratory-scale purification to achieve high purity, flash column chromatography is the most frequently cited method.[1] The crude oil is loaded onto a silica gel column and eluted with a non-polar/polar solvent mixture.



In the industrial process starting from 1,3-propanediol, the reaction mixture is quenched in cold water. The pH of the resulting aqueous solution is then adjusted to 9-11 with a base such as sodium hydroxide. This is followed by a selective extraction step to isolate the 3-NOP.[7]

Data Presentation

The following tables summarize quantitative data from various synthesis and purification methods.

Table 1: Summary of **3-Nitrooxypropanol** Synthesis Methods

Starting Material	Nitrating Agent	Solvent	Reaction Conditions	Yield	Reference
1,3- Propanediol	65% HNO₃, (CH₃CO)₂O, AcOH	Ethyl Acetate	0 °C to RT, 20 h	Not specified	[1]
1,3- Propanediol	65% HNO₃ (4 eq.), Urea (0.3 eq.)	None (solvent-free)	70 °C, 60 min	52% (on 25 g scale)	[7]
1,3- Propanediol	65% HNO₃ (4 eq.), Urea (0.3 eq.)	None (solvent-free)	60 °C, 90 min	38% (on 50 g scale)	[7]
3- Bromopropan ol	AgNO₃	Acetonitrile	Room Temperature, 24 h	Not specified	[1]
3- lodopropanol	AgNO₃	Acetonitrile	Room Temperature, 48 h	94%	[1]
3- Chloropropan ol	AgNO₃	Acetonitrile	Room Temperature, overnight	40%	[1]

Table 2: Purity Assessment of 3-Nitrooxypropanol by HPLC-UV



Matrix	Parameter	Value	
Feed Additive	Relative Standard Deviation for Repeatability (RSDr)	0.2% to 1.0%	
Relative Standard Deviation for Intermediate Precision (RSDip)	0.3% to 1.0%		
Recovery Rate (Rrec)	100% to 101%	_	
Premixtures	RSDr	0.4% to 1.1%	
RSDip	0.8% to 1.5%	_	
Rrec	100% to 101%		
Feedingstuffs	RSDr	0.6% to 5.2%	
RSDip	1.0% to 5.2%		
Rrec	98% to 101%	_	
Limit of Quantification (LOQ)	8 to 14 mg/kg		

Data from the European Union Reference Laboratory for Feed Additives on the Method(s) of the Analysis for Bovaer® 10.

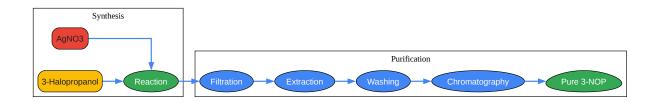
Experimental Protocols

- To a solution of silver nitrate (5.34 g, 31.11 mmol) in acetonitrile (100 ml), add 3-iodo-propan-1-ol (2.6 ml, 4.90 g, 26.33 mmol) via syringe.
- Stir the reaction mixture at room temperature for 48 hours.
- Filter the mixture over Celite to remove the silver iodide precipitate.
- Concentrate the filtrate under reduced pressure to obtain a residual oil.[1]
- Load nitric acid (4 equivalents based on 1,3-propanediol) into a double-jacketed reactor and stir for 15 minutes at 20 °C.



- Add urea (0.3 molar equivalents) and continue stirring for 30 minutes.
- Set the jacket temperature to 70 °C.
- Dose 1,3-propanediol (1 molar equivalent) into the acid over 15 minutes using a dropping funnel.
- Stir the reaction mixture for 60 minutes.
- Quench the reaction by pouring it onto cold water (10-15 °C) to dilute the nitric acid.
- Slowly adjust the pH of the quenched solution to 9-11 with 30% aqueous NaOH.[7]
- Prepare a silica gel column.
- Dissolve the crude 3-NOP oil in a minimal amount of a suitable solvent.
- Load the dissolved sample onto the column.
- Elute the column with a solvent system of Petroleum Ether/Ethyl Acetate (7:3).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) (Rf = 0.20 in Pet. Ether/EtOAc 7:3).
- Combine the fractions containing the pure product and concentrate under reduced pressure.

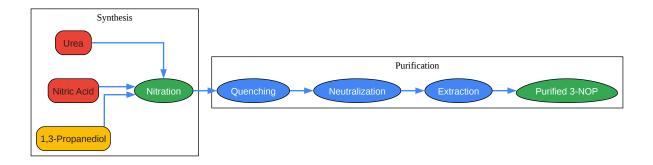
Visualizations





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Caption: Synthesis of 3-NOP from 3-Halopropanol and subsequent purification workflow.



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Caption: Industrial synthesis and purification workflow for 3-NOP from 1,3-Propanediol.

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